3-(3,4-DIMETHYLBENZENESULFONYL)-6-ETHYL-4-(PYRROLIDIN-1-YL)QUINOLINE
Description
3-(3,4-Dimethylbenzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline is a synthetic quinoline derivative characterized by a sulfonyl group at position 3 (substituted with 3,4-dimethylphenyl), an ethyl group at position 6, and a pyrrolidin-1-yl moiety at position 4 of the quinoline core. The quinoline scaffold is renowned for its versatility in medicinal chemistry, often contributing to bioactivity through interactions with enzymes or receptors . The 3,4-dimethylbenzenesulfonyl group introduces steric bulk and moderate lipophilicity, while the pyrrolidine ring may enhance binding affinity via hydrogen bonding or ionic interactions.
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-6-ethyl-4-pyrrolidin-1-ylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2S/c1-4-18-8-10-21-20(14-18)23(25-11-5-6-12-25)22(15-24-21)28(26,27)19-9-7-16(2)17(3)13-19/h7-10,13-15H,4-6,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQJGRPBADURDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC(=C(C=C3)C)C)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-DIMETHYLBENZENESULFONYL)-6-ETHYL-4-(PYRROLIDIN-1-YL)QUINOLINE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the quinoline core.
Sulfonylation: The benzenesulfonyl group is introduced through a sulfonylation reaction, typically using benzenesulfonyl chloride in the presence of a base.
Ethylation: The ethyl group can be introduced via an alkylation reaction using ethyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-DIMETHYLBENZENESULFONYL)-6-ETHYL-4-(PYRROLIDIN-1-YL)QUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the quinoline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring and the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinoline N-oxides, while reduction can yield partially or fully reduced quinoline derivatives.
Scientific Research Applications
3-(3,4-DIMETHYLBENZENESULFONYL)-6-ETHYL-4-(PYRROLIDIN-1-YL)QUINOLINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is explored for use in organic electronic materials due to its unique electronic properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 3-(3,4-DIMETHYLBENZENESULFONYL)-6-ETHYL-4-(PYRROLIDIN-1-YL)QUINOLINE involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function, while the pyrrolidine ring can interact with proteins, affecting their activity. The benzenesulfonyl group can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Sulfonyl Group Variations
- 3-(Benzenesulfonyl)-6-ethoxy-4-(pyrrolidin-1-yl)quinoline (CAS: 866811-82-7): This analog lacks the 3,4-dimethyl substitution on the benzenesulfonyl group and features an ethoxy group at position 6 instead of ethyl. The ethoxy group increases polarity, reducing lipophilicity (predicted LogP ~3.8) compared to the target compound (estimated LogP ~4.2).
Pyrrolidine and Heterocyclic Modifications
- 2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline: Replaces the pyrrolidine and sulfonyl groups with chlorophenyl and dimethoxyphenyl substituents. The chlorine atom (electron-withdrawing) and methoxy groups (electron-donating) create distinct electronic effects, possibly redirecting activity toward different biological targets (e.g., antimicrobial or anticancer pathways) .
- The ethylphenyl and methoxy substituents mirror the target’s ethyl group but with altered positioning, suggesting divergent pharmacokinetic profiles .
Functional Group Impact on Bioactivity
Lipophilicity and Solubility
The target’s higher LogP compared to DCMU suggests improved membrane permeability but reduced solubility, which may limit bioavailability .
Thermal and Optical Properties (Pyrazoloquinoline Derivatives)
| Compound () | Substituents | Thermal Stability (°C) | Fluorescence λmax (nm) |
|---|---|---|---|
| F3 | 6-Ethyl, 4-Fluorophenyl | 280 | 450 |
| F5 | 6-Methoxy, 4-Fluorophenyl | 265 | 430 |
While the target compound lacks fluorescence data, its ethyl group may confer higher thermal stability (~270°C) compared to methoxy analogs .
Key Research Findings and Implications
Substituent-Driven Activity: Minor modifications (e.g., ethyl vs. ethoxy, dimethyl vs. plain sulfonyl) significantly alter lipophilicity and bioactivity, underscoring the importance of structure-activity relationship (SAR) studies .
Pyrrolidine’s Dual Role : The pyrrolidine moiety may enhance target binding (e.g., kinase or enzyme inhibition) while contributing to metabolic stability .
Trade-offs in Physicochemical Properties : Higher lipophilicity improves permeability but necessitates formulation strategies to address solubility limitations .
Biological Activity
3-(3,4-Dimethylbenzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, particularly focusing on its antifungal and neuroprotective activities, as well as its mechanisms of action.
Chemical Structure and Properties
The compound belongs to the quinoline family, characterized by the presence of a pyrrolidine group and a sulfonyl moiety. The chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H22N2O2S
- Molecular Weight : 342.44 g/mol
Neuroprotective Activity
The compound's structural components indicate potential neuroprotective properties. A related compound, 5-allyloxy-2-(pyrrolidin-1-yl)quinoline (APQ), was identified as a SETDB1/ESET inhibitor, showing promise in treating Huntington's disease by modulating epigenetic factors and improving motor functions in transgenic mouse models . This suggests that similar quinoline derivatives could exert neuroprotective effects through mechanisms involving histone modification and neuronal health.
The biological activity of quinoline derivatives often involves multiple mechanisms:
- Inhibition of Enzymatic Activity : Compounds similar to our target have shown to inhibit specific enzymes related to fungal growth and neurodegeneration.
- Epigenetic Modulation : As seen with APQ, modulation of histone methylation can lead to significant changes in gene expression related to neuroprotection.
- Antioxidant Properties : Many quinoline derivatives possess antioxidant capabilities that can protect neuronal cells from oxidative stress.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds with similar structures:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
